Product packaging for CID 168012886(Cat. No.:CAS No. 119068-77-8)

CID 168012886

Cat. No.: B220071
CAS No.: 119068-77-8
M. Wt: 896.1 g/mol
InChI Key: ALZRBGWQPGFUDA-LHOUOPCDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Polyether Ionophore Antibiotics in Animal Health Research

Polyether ionophore antibiotics are a significant class of naturally occurring antimicrobial compounds produced by various strains of actinomycetes, such as Streptomyces and Actinomadura species. umn.edumdpi.commdpi.com These lipid-soluble molecules are characterized by their unique ability to form complexes with metal cations and transport them across biological membranes. researchgate.netresearchgate.net This action disrupts the essential transmembrane ion gradients within target organisms, leading to cellular damage and death. apvma.gov.aucymitquimica.com

In the field of animal health research, polyether ionophores are primarily investigated and utilized for their efficacy as anticoccidial agents in the poultry industry and as growth promoters for ruminant animals. umn.edumdpi.comresearchgate.net Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic and health challenge in commercial poultry production. apvma.gov.au Ionophores such as monensin (B1676710), salinomycin (B1681400), narasin (B1676957), and lasalocid (B1674520) have been extensively studied and used to control this disease. mdpi.comscispace.com Their mechanism of action against Gram-positive bacteria is also a subject of research, although Gram-negative bacteria are generally not susceptible due to their outer membrane structure. umn.edu The last polyether ionophore antibiotic to be approved in the United States was semduramicin (B57454) in 1995. umn.edu

Historical Perspective on the Discovery and Initial Research of Semduramicin Sodium

Semduramicin is a monocarboxylic acid polyether ionophore that was discovered and isolated from the fermentation products of a selected strain of Actinomadura roseorufa. famic.go.jpeuropa.eunih.gov The sodium salt form, Semduramicin sodium, is the active compound used in research and applications. famic.go.jp It is produced through a fermentation process, after which the broth containing the mycelium is typically spray-dried. apvma.gov.ausmolecule.com Research has also shown that Semduramicin can be produced via semisynthesis. nih.gov

Initial academic research focused on characterizing its chemical properties and evaluating its biological activity, particularly its efficacy as an anticoccidial agent. Early in-vivo and in-vitro laboratory studies, known as battery trials, established that Semduramicin possesses broad-spectrum efficacy against the six major pathogenic species of Eimeria that affect chickens, including E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, and E. mivati/mitis. nih.govfda.gov These foundational studies demonstrated that the compound acts early in the Eimeria life cycle, disrupting the development of sporozoites, trophozoites, and schizonts. apvma.gov.au

Comparative efficacy studies were crucial in the initial research phase. Semduramicin was tested against then-commercially available ionophores. For instance, research showed Semduramicin to be more effective than salinomycin in controlling lesions and mortality caused by E. tenella. researchgate.net These studies were instrumental in establishing its potential and position within the class of polyether ionophore antibiotics. nih.govresearchgate.net

Table 1: Physicochemical Properties of Semduramicin Sodium This interactive table summarizes the key physicochemical properties of Semduramicin sodium.

PropertyValueSource(s)
Appearance White to off-white/gray-white crystalline powder famic.go.jpeuropa.eu
Molecular Formula C₄₅H₇₅NaO₁₆ famic.go.jpeuropa.eudrugbank.com
Molecular Weight 895.1 g/mol famic.go.jp
CAS Number 119068-77-8 famic.go.jpdrugbank.commedkoo.com
Solubility Soluble in methanol; sparingly soluble in ethanol; slightly soluble in dichloromethane (B109758) and ether; practically insoluble in water and isooctane. famic.go.jp

Table 2: Summary of Initial Research Findings on Semduramicin Efficacy This interactive table highlights key findings from early battery studies on Semduramicin's anticoccidial efficacy.

Eimeria Species ChallengedKey Research FindingSource(s)
E. tenellaSemduramicin was more effective than salinomycin in controlling lesions and mortality. Both drugs showed maximum effect within the first 72 hours post-infection. researchgate.net
E. acervulinaBoth semduramicin and salinomycin acted similarly on early life cycle stages. Semduramicin was found to be more effective in controlling lesions. researchgate.net
Mixed InfectionsAgainst mixed field isolates, semduramicin significantly improved weight gain and intestinal lesion scores and lowered mortality compared to infected, non-treated chickens. europa.eu
Five Laboratory IsolatesDemonstrated broad-spectrum anticoccidial efficacy equivalent to salinomycin. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76NaO16 B220071 CID 168012886 CAS No. 119068-77-8

Properties

CAS No.

119068-77-8

Molecular Formula

C45H76NaO16

Molecular Weight

896.1 g/mol

IUPAC Name

sodium;2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate

InChI

InChI=1S/C45H76O16.Na/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48;/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48);/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+;/m0./s1

InChI Key

ALZRBGWQPGFUDA-LHOUOPCDSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C.[Na+]

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C.[Na+]

Synonyms

SEMDURAMICINSODIUM

Origin of Product

United States

Biosynthesis and Production Methodologies of Semduramicin Sodium

Microbial Origin and Fermentation Processes

The primary method for producing semduramicin (B57454) sodium is through a controlled fermentation process using a specific bacterial strain. europa.eusmolecule.com This process leverages the natural biosynthetic capabilities of the organism to generate the complex polyether structure of the compound.

Semduramicin is naturally produced by the bacterium Actinomadura roseorufa, a species of actinomycete. nih.govontosight.ai Strains of this organism, such as Actinomadura spp. (ATCC 53664), are selected for their ability to synthesize the compound. researchgate.netresearchgate.netvulcanchem.com The isolation of such producer organisms typically involves screening soil samples and other environmental sources for microbial strains that exhibit antibiotic activity, particularly against Gram-positive bacteria or protozoa like Eimeria. nih.goveuropa.eu

Once isolated, the producing strain is characterized based on its morphological, physiological, and genetic traits. Research has also been conducted on mutant strains of Actinomadura roseorufa for the production of related polyether antibiotics. seqco.de

Table 1: Producer Organism for Semduramicin Sodium

Attribute Description
Organism Actinomadura roseorufa
Phylum Actinomycetota
Class Actinomycetes
Product Semduramicin

| Strain Example | Actinomadura spp. (ATCC 53664) |

The industrial production of semduramicin sodium relies on optimizing fermentation parameters to maximize the yield and efficiency of the process. The production is achieved through fermentation with a selected strain of Actinomadura roseorufa using established fermentation and recovery procedures. europa.eu The process involves cultivating the bacterium in large-scale fermenters containing a nutrient-rich medium.

Key aspects of the process include:

Fermentation Broth: The microorganism is grown in a liquid broth. Following fermentation, the entire broth, which includes the semduramicin-containing mycelium, is harvested. smolecule.com

Recovery: The harvested broth is spray-dried to produce a powdered form. smolecule.comapvma.gov.au This method is designed to kill the producing bacterium, ensuring that no viable material is present in the final product. smolecule.comapvma.gov.au

While specific optimal conditions for industrial fermentation are often proprietary, the process is generally controlled for factors such as nutrient composition, aeration, temperature, and pH to ensure robust microbial growth and high-titer production of the antibiotic.

Semduramicin sodium is available in two primary forms: mycelial and crystalline. apvma.gov.au The mycelial form remains associated with the biomass of the producing organism, Actinomadura roseorufa, after fermentation and drying. apvma.gov.au The crystalline form is a more purified version of the compound, which is extracted from the mycelial mass. apvma.gov.au

Studies have been conducted to compare these two forms, particularly to establish their equivalence for regulatory purposes. apvma.gov.aulexaris.de Research indicates no substantial toxicological differences between the mycelial and crystalline forms when administered orally. researchgate.neteuropa.eu The acceptable daily intake (ADI) established for the crystalline form is considered applicable to the mycelial form as well. researchgate.netnih.gov

Table 2: Comparison of Mycelial and Crystalline Semduramicin Sodium

Feature Mycelial Form Crystalline Form
Production Consists of the fermentation mycelium containing semduramicin, which is then dried. apvma.gov.au Purified from the mycelial form. apvma.gov.au
Composition Contains semduramicin sodium integrated with the non-active mycelial mass of Actinomadura roseorufa. apvma.gov.aueuropa.eu Highly purified semduramicin sodium. apvma.gov.au
Physical Form A component of a 5% premix, often formulated with other ingredients like soybean mill run and mineral oil. apvma.gov.aueuropa.eu A white to off-white powder. famic.go.jp

| Genotoxicity | Not found to be genotoxic. researchgate.neteuropa.eu | Used as the benchmark for safety assessments. nih.gov |

Optimization of Fermentation Parameters for Enhanced Yields

Semisynthetic Approaches to Semduramicin Sodium Analogues

The natural semduramicin molecule serves as a scaffold for chemical modifications aimed at creating new derivatives, or analogues. researchgate.net These efforts explore how structural changes affect the compound's biological activity.

Researchers have developed strategies to chemically alter the core structure of semduramicin. A key study focused on single-step synthetic modifications targeting both the lipophilic carbon backbone and the ion-binding cavity of the molecule. researchgate.net Unlike many previous attempts to modify polyether ionophores that resulted in a significant loss of activity, several semduramicin analogues created through these strategies retained potent biological efficacy. researchgate.net These modifications on the periphery of the ionophore structure have been shown to be a viable path to creating effective derivatives. researchgate.net

Advances in chemical synthesis have enabled the creation of specific semduramicin derivatives. For instance, research has demonstrated that semduramicin produced through semisynthesis can exhibit the same activity as that produced by direct fermentation. researchgate.net The creation of derivatives such as new benzoic semduramicin anhydride (B1165640) and their study through spectroscopic methods like 2D NMR, FT-IR, and ESI MS represent methodological progress in this area. jst.go.jp These studies allow for detailed characterization of the new molecules and their complexes with cations. jst.go.jp

One of the most successful semisynthetic analogues, monoglycone 7, was identified as having a highly impressive anticoccidial profile, leading to further investigation. researchgate.net

Mechanisms of Action of Semduramicin Sodium

Ionophoric Activity and Cation Transport Dynamics

As an ionophore, semduramicin (B57454) facilitates the transport of cations across biological membranes, a process that is central to its anticoccidial effects. core.ac.ukwikipedia.org This activity is dependent on the molecule's unique chemical structure, which allows it to form a lipid-soluble complex with specific cations. apvma.gov.auwikipedia.org

Elucidation of Specific Cation Binding and Transport Mechanisms Across Biological Membranes

Semduramicin exhibits a distinct ability to form lipophilic complexes with various cations, most notably monovalent ions such as sodium (Na+) and potassium (K+), and to a lesser extent, divalent cations like calcium (Ca2+). apvma.gov.au The structure of semduramicin features a hydrophilic core that selectively binds these cations and a hydrophobic exterior that allows the entire complex to traverse the lipid bilayer of cell membranes. wikipedia.org This transport occurs via a carrier mechanism, where the ionophore encapsulates the ion on one side of the membrane, diffuses across, and releases the ion on the opposite side. wikipedia.org This process disrupts the essential ion gradients that cells actively maintain for various physiological functions. umn.educore.ac.uk

The efficiency and selectivity of this cation transport are dictated by the specific stereochemistry of the semduramicin molecule, which includes 23 defined stereocenters. This complex three-dimensional structure creates a specific binding pocket that demonstrates a higher affinity for certain cations over others, contributing to its potent ionophoric activity.

Disruptive Effects on Ionic Homeostasis in Protozoal Cells (e.g., Eimeria species)

The primary target of semduramicin's ionophoric action in the context of coccidiosis is the Eimeria parasite. By transporting cations, particularly potassium, out of the parasite's cell, semduramicin disrupts the delicate ionic balance, or homeostasis, that is crucial for the parasite's survival. smolecule.com This disruption of the transmembrane ion gradients leads to a cascade of detrimental effects within the protozoal cell. apvma.gov.au The cell expends a significant amount of energy in a futile attempt to restore its normal ionic equilibrium. umn.edu This ultimately leads to cellular damage, swelling, and rupture of the cell wall, culminating in the death of the parasite. apvma.gov.au

Differential Sensitivity of Various Eimeria Developmental Stages to Ionophore Action

Semduramicin's efficacy is most pronounced during the early stages of the Eimeria life cycle. apvma.gov.au It primarily affects the development of sporozoites, trophozoites, and early schizonts. apvma.gov.au Research has shown that both semduramicin and another ionophore, salinomycin (B1681400), exert their maximum effect on weight gain and feed-to-gain ratio in infected chickens within the first 72 hours post-infection. researchgate.net This indicates a high sensitivity of the early, motile forms of the parasite, such as sporozoites and merozoites, to the ionophore's action. umn.edu One study demonstrated that when administered in ovo 93 hours after inoculation, both drugs had some effect against the later schizogonous stages of Eimeria tenella. researchgate.net However, the primary impact remains on the initial developmental phases of the parasite.

Antimicrobial Modalities

Molecular Interactions with Bacterial Ribosomal Components (e.g., 23S rRNA)

Evidence suggests that semduramicin can interfere with bacterial protein synthesis by targeting the ribosome. smolecule.com Specifically, it has been proposed that semduramicin binds to a unique site on the 23S rRNA of the large 50S ribosomal subunit. smolecule.com The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. biomol.comnih.gov The 23S rRNA is a key structural and catalytic component of the 50S subunit, playing a vital role in peptide bond formation. nih.gov By binding to this ribosomal RNA, semduramicin can disrupt the normal process of translation. smolecule.com

Inhibition of Protein Synthesis Pathways in Susceptible Gram-Positive Bacteria

The interaction of semduramicin with the bacterial ribosome leads to the inhibition of protein synthesis pathways in susceptible Gram-positive bacteria. smolecule.com This inhibition can occur at various stages of translation, including initiation, elongation, and termination. biomol.com By interfering with the production of essential proteins, semduramicin can impede bacterial growth and replication. patsnap.com The susceptibility to this action is more pronounced in Gram-positive bacteria, as their cell wall structure is more permeable to the ionophore compared to the more complex outer membrane of Gram-negative bacteria. nih.gov Minimum Inhibitory Concentration (MIC) data has shown high MICs for semduramicin against many Gram-negative bacteria, while some Gram-positive species like Clostridium perfringens show greater susceptibility. europa.eu

Comparative Analysis of Antimicrobial Targets with Conventional Antibiotics

The mode of action of Semduramicin sodium, a polyether ionophore antibiotic, is fundamentally different from that of conventional antibiotic classes. This distinction in their molecular targets and mechanisms is crucial for understanding its spectrum of activity and its role in managing microbial populations, particularly in veterinary medicine. While conventional antibiotics typically target specific enzymatic pathways such as cell wall synthesis, protein synthesis, or DNA replication, Semduramicin disrupts the fundamental integrity of the cell membrane through ion transport modulation. nih.govresearchgate.netoup.comthepoultrysite.com

Semduramicin's primary mechanism involves acting as an ionophore, a molecule that can bind and transport ions across lipid membranes. oup.commdpi.com It forms a lipophilic complex with cations, which allows it to shuttle these ions across the bacterial or parasitic cell membrane, disrupting the essential electrochemical gradients. nih.govoup.com This uncontrolled ion movement leads to osmotic instability and ultimately cell death. This mechanism is effective against Gram-positive bacteria and coccidial parasites but is generally ineffective against Gram-negative bacteria, whose outer membrane is believed to prevent the ionophore from reaching its target, the inner cell membrane. nih.govfrontiersin.orgnih.gov

In contrast, conventional antibiotics have more specific intracellular or cell-wall-associated targets. The following analysis and table compare the antimicrobial targets of Semduramicin sodium with major classes of conventional antibiotics.

Beta-Lactam Antibiotics (e.g., Penicillins, Cephalosporins) This class of antibiotics targets the bacterial cell wall, a structure not present in animal cells. Beta-lactams inhibit cell wall biosynthesis by binding to and inactivating penicillin-binding proteins (PBPs). wikipedia.orgnih.govmhmedical.com These enzymes, such as DD-transpeptidases, are responsible for the final step in cross-linking the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. mhmedical.combiolife-publisher.itbiomolther.org By inhibiting this process, beta-lactams cause the cell wall to weaken, leading to cell lysis and bacterial death. biolife-publisher.it

Macrolide Antibiotics (e.g., Erythromycin, Azithromycin) Macrolides function by inhibiting protein synthesis. They bind reversibly to the 50S subunit of the bacterial ribosome. biolife-publisher.itmdpi.comwikipedia.orgnih.gov This binding action blocks the progression of the nascent polypeptide chain through the ribosomal exit tunnel, thereby halting protein translation. mdpi.comwikipedia.org This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations. wikipedia.orgnih.govmerckvetmanual.com

Quinolone Antibiotics (e.g., Ciprofloxacin, Levofloxacin) Quinolones target bacterial DNA replication. Their mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgrsc.orgmdpi.commtu.edu.iq These enzymes are crucial for managing the topological state of DNA during replication and transcription by introducing supercoils and separating interlinked DNA strands. mdpi.comnih.gov By stabilizing the complex between these enzymes and cleaved DNA, quinolones introduce double-strand breaks into the bacterial chromosome, which is a lethal event for the cell. wikipedia.orgnih.gov

The following table provides a comparative summary of the antimicrobial targets.

Antimicrobial Class Specific Example(s) Primary Molecular Target Mechanism of Action Primary Effect
Polyether Ionophore Semduramicin sodiumCell MembraneForms complexes with cations and transports them across the cell membrane, disrupting ion gradients and membrane potential. nih.govoup.commdpi.comBactericidal / Coccidiocidal
Beta-Lactams Penicillin, CephalosporinPenicillin-Binding Proteins (PBPs) in the cell wallInhibits the transpeptidation step of peptidoglycan synthesis, preventing cell wall cross-linking. wikipedia.orgmhmedical.combiolife-publisher.itBactericidal
Macrolides Erythromycin, Azithromycin50S ribosomal subunitBinds to the 50S ribosome and blocks the exit tunnel, thereby inhibiting protein synthesis. mdpi.comwikipedia.orgnih.govnih.govPrimarily Bacteriostatic
Quinolones Ciprofloxacin, LevofloxacinDNA gyrase and Topoisomerase IVInhibits DNA replication by trapping enzyme-DNA complexes, leading to double-strand DNA breaks. wikipedia.orgrsc.orgmtu.edu.iqnih.govBactericidal

This comparative analysis highlights that Semduramicin sodium's mechanism does not overlap with these major classes of conventional antibiotics. Its unique target—the cell membrane's ion transport system—means that cross-resistance with antibiotics that target cell wall synthesis, protein synthesis, or DNA replication is not expected. nih.goveuropa.eu This distinction is significant, particularly in the context of rising antimicrobial resistance to conventional drugs. thepoultrysite.com

Biological Spectrum and Efficacy of Semduramicin Sodium in Experimental Models

Antiparasitic Efficacy in Avian Coccidiosis Research Models

Semduramicin (B57454) has demonstrated broad-spectrum efficacy against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. vkm.noscispace.com Its mechanism of action primarily targets the early stages of the Eimeria life cycle, affecting the development of sporozoites, trophozoites, and schizonts. vkm.nonih.gov

Controlled battery and floor-pen studies have confirmed the efficacy of Semduramicin sodium against the six major pathogenic Eimeria species affecting broiler chickens. In a series of battery trials, the compound was tested against monospecific infections of Eimeria tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, and E. mivati/mitis, as well as against mixed-species infections. europa.eu

The results from these studies consistently showed that Semduramicin effectively controlled the key parameters of coccidiosis. In 15 trials evaluating its efficacy against mixed Eimeria species infections under battery conditions, the compound demonstrated significant improvements in weight gain and lesion scores while reducing mortality compared to infected, non-medicated control groups. europa.eu Similarly, in studies involving monospecific challenges, Semduramicin maintained weight gains, controlled lesions, and reduced mortality. europa.eu For instance, in a study with a mixed inoculum containing six Eimeria species, Semduramicin showed a 33.5% improvement in weight gain over the infected, non-medicated control group. europa.eu

Table 1: Anticoccidial Efficacy of Semduramicin (25 ppm) Against Mixed Eimeria Species in Broiler Chickens Under Battery Conditions (Summary of 15 Trials)

Treatment GroupNumber of BirdsAverage Weight Gain (g)Average Lesion ScoreMortality (%)
Non-infected, Non-medicated1205260.000.0
Infected, Non-medicated1203572.1811.7
Infected, Semduramicin 25 ppm1204790.810.8
Data sourced from FDA Freedom of Information Summary, NADA 140-940. europa.eu

Semduramicin's efficacy has been benchmarked against other commonly used polyether ionophores in numerous studies. In floor-pen trials comparing Semduramicin with Salinomycin (B1681400) and Monensin (B1676710) against a mixed infection of E. acervulina, E. maxima, and E. tenella, broilers treated with Semduramicin showed significantly improved weight gain and feed conversion compared to those treated with Monensin and the unmedicated group. mdpi.com The performance of Salinomycin-treated birds was intermediate. mdpi.com Semduramicin was also found to be more efficacious than Salinomycin in controlling upper intestinal lesions and more effective than Monensin against mid-intestinal lesions. mdpi.com

In another series of studies, Semduramicin was compared with Salinomycin and Maduramicin. scispace.com Against E. brunetti and E. tenella, Semduramicin led to significantly better weight gain than Salinomycin. scispace.com It also provided superior lesion control against E. brunetti and E. maxima compared to Salinomycin. scispace.com In trials specifically targeting five field isolates of E. maxima, Semduramicin was demonstrated to be more efficacious than Salinomycin based on improvements in weight gain, feed conversion, and coccidial lesion control. nih.gov European studies confirmed that Semduramicin's efficacy was similar to Salinomycin and Maduramicin at their recommended usage levels. nih.gov

Table 2: Comparative Efficacy of Semduramicin (25 ppm) vs. Other Ionophores in Reducing Lesion Scores Caused by Eimeria Species

Eimeria SpeciesTreatmentLesion Score 0 (%)Lesion Score 1 (%)Lesion Score 2 (%)Lesion Score 3 (%)Lesion Score 4 (%)
E. maximaInfected, Non-medicated05443715
Semduramicin 25 ppm124131133
Salinomycin 60 ppm83040175
Monensin 100 ppm32050225
E. tenellaInfected, Non-medicated15322736
Semduramicin 25 ppm123134186
Salinomycin 60 ppm173223218
Monensin 100 ppm1022351914
Data adapted from Logan et al., 1993, as presented by Phibro Animal Health. nih.gov

The efficacy of Semduramicin has been validated against a wide array of recent field isolates of Eimeria. A comprehensive series of 57 battery tests conducted in the United States and the United Kingdom utilized monospecific and mixed infections derived from North American and European field isolates, confirming its broad-spectrum activity. scispace.com In 42 of these battery studies, Semduramicin consistently controlled coccidiosis caused by a wide range of monospecific field isolates. europa.eu

The potential for resistance development to Semduramicin has also been investigated. In a laboratory setting, a strain of Eimeria tenella was serially passaged 12 times in broiler chickens in the presence of Semduramicin. nih.gov The results showed that the pathogenicity of the Semduramicin-exposed line remained stable, with no significant differences in weight gain or lesion scores compared to an unexposed line, suggesting no evidence of resistance development under these conditions. nih.gov However, like other ionophores, resistance can emerge in the field over time. mdpi.com Studies have shown that combinations of Semduramicin with other anticoccidials, such as Nicarbazin (B1678737), can be effective in controlling ionophore-resistant strains of Eimeria. jcdr.netnih.gov For example, a combination of Semduramicin and Nicarbazin was highly effective for improving weight gain and reducing lesion scores in chickens infected with an E. tenella strain resistant to ionophores alone. jcdr.net

Comparative Efficacy Studies Against Other Polyether Ionophores (e.g., Monensin, Salinomycin, Narasin)

Antimicrobial Activity Against Gram-Positive Bacteria

Like other polyether ionophores, Semduramicin sodium exhibits antimicrobial activity, which is primarily directed against Gram-positive bacteria. brieflands.comfrontiersin.org Gram-negative bacteria are generally resistant. brieflands.comfrontiersin.org This selective activity is attributed to the structural differences in the cell envelopes between these two bacterial groups. nih.gov

In vitro studies have been conducted to determine the minimum inhibitory concentrations (MICs) of Semduramicin against various bacterial species. These studies confirm that Semduramicin is active against a range of Gram-positive bacteria, with MIC values typically falling between 2 and 32 mg/L. nih.govbrieflands.com

For specific pathogenic strains, the data is more varied. A report from the Scientific Committee on Animal Nutrition (SCAN) noted that for three tested strains of Staphylococcus aureus, the MICs were high (in the range of >76 to 100 mg/L), indicating weak activity. europa.eu In contrast, the same report found that Enterococcus faecium was more susceptible, with MICs ranging from 4 to 32 mg/L. europa.eu Data specifically for Enterococcus faecalis is limited in the available literature.

Table 3: In Vitro Antimicrobial Activity of Semduramicin Sodium Against Selected Bacteria

Bacterial SpeciesTypeReported MIC Range (mg/L or µg/mL)Reference
Gram-positive bacteria (general)Gram-positive2 - 32 brieflands.com
Staphylococcus aureus (3 strains)Gram-positive>76 - 100 europa.eu
Enterococcus faeciumGram-positive4 - 32 europa.eu
Gram-negative bacteria (general)Gram-negative>64 brieflands.com

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), is a significant public health concern. nih.gov Research into novel antimicrobial agents has included the evaluation of polyether ionophores. While specific studies focusing solely on Semduramicin's activity against a broad panel of MDR strains are not widely available in the reviewed literature, the potential of the carboxyl polyether class of ionophores has been noted.

One review highlighted that several polyether ionophores, including Monensin, Salinomycin, and Narasin (B1676957), demonstrated potent in vitro activity against MRSA and VRE strains, with MICs that rivaled clinically used antibiotics. nih.gov For example, the MICs of these compounds against MRSA and VRE were reported to be in the range of 0.5 to 4 µg/mL and 8 to 16 µg/mL, respectively. nih.gov Although this suggests a class-wide potential, specific efficacy data for Semduramicin against these clinically important MDR phenotypes like MRSA and VRE is not detailed in the available research. nih.gov Furthermore, studies have concluded that the use of Semduramicin as a feed additive is unlikely to induce cross-resistance to antimicrobials relevant to human medicine. brieflands.comfrontiersin.org

In Vitro Susceptibility Profiling of Pathogenic Gram-Positive Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Effects on Gastrointestinal Microbiota and Pathogen Shedding (e.g., Salmonella spp.)

The administration of semduramicin sodium in animal feed has prompted research into its effects on the complex ecosystem of the gastrointestinal microbiota and its potential to influence the shedding of pathogenic bacteria such as Salmonella spp.

Effects on Gastrointestinal Microbiola

Semduramicin sodium exhibits a selective spectrum of activity, primarily targeting certain Gram-positive bacteria while Gram-negative bacteria are generally resistant. europa.eunih.govresearchgate.neteuropa.euresearchgate.net This selective pressure can alter the composition of the gut microbiota. Gram-negative aerobic and anaerobic bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella spp., are largely unaffected by semduramicin, with studies demonstrating high Minimum Inhibitory Concentrations (MICs), often greater than 100 mg/l. europa.eu

In contrast, certain Gram-positive species show higher susceptibility. Research has determined the MICs for various Gram-positive bacteria, indicating a range of susceptibility. For some species, such as specific strains of Lactobacillus spp. and Staphylococcus aureus, high MICs were observed, suggesting low susceptibility. europa.eu Other Gram-positive bacteria, including Clostridium perfringens and Eubacterium limosum, were found to be more susceptible to the compound. europa.eu

Table 1: Minimum Inhibitory Concentrations (MICs) of Semduramicin for Select Gram-Positive Bacterial Species

Bacterial SpeciesMIC (mg/l)Reference
Lactobacillus spp. (two strains)>76 to 100 europa.eu
Staphylococcus aureus (three strains)>76 to 100 europa.eu
Clostridium perfringens10 europa.eu
Clostridium difficile28 europa.eu
Eubacterium limosum22 europa.eu
Group C and E Streptococci16 europa.eu

Broader analyses of the chicken gut microbiome in the presence of anticoccidials like semduramicin (in combination with nicarbazin) have shown that the Firmicutes phylum can maintain a high relative abundance. plos.org Other research noted that the combination of anticoccidials with functional oils could lead to shifts in bacterial families; for instance, a reduction in Erysipelotrichaceae abundance was seen at 28 days, which later increased by day 42 after the withdrawal of the anticoccidials. plos.org

Effects on Salmonella spp. Shedding

The impact of semduramicin on the shedding of Salmonella in poultry has been a subject of multiple experimental studies, with varied findings. Some controlled experiments have suggested that semduramicin administration resulted in lower rates of Salmonella shedding over time compared to untreated control groups.

A comprehensive study involving 1,200 broiler chicks experimentally infected with Salmonella enterica serotype Typhimurium DT104 found that the presence of semduramicin in the diet did not significantly affect the frequency or the magnitude of Salmonella shedding. nih.gov The levels of shedding were high across all treatment groups, including the control, for the duration of the study. nih.gov

Table 2: Geometric Mean of Salmonella Typhimurium DT104 in Bulk Fecal Samples (CFU/gram)

Treatment GroupDay 13Day 43Day 48Reference
Nonsupplemented Control1.0 x 1096.3 x 1071.0 x 108 nih.gov
Semduramicin (20 mg/kg)3.2 x 1091.0 x 1081.0 x 108 nih.gov
Semduramicin (25 mg/kg)1.0 x 1091.0 x 1081.0 x 108 nih.gov

Despite these varied experimental results, scientific bodies such as the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) have concluded that the use of semduramicin sodium as a feed additive is unlikely to increase the shedding of Salmonella. nih.govresearchgate.net

Molecular Basis of Resistance to Semduramicin Sodium

The development of resistance to anticoccidial drugs is a significant concern in poultry production. Understanding the molecular underpinnings of how both the target parasite, Eimeria, and non-target bacteria respond to continuous exposure to agents like semduramicin (B57454) sodium is crucial for sustainable disease control strategies.

Structure Activity Relationship Sar Studies and Analogue Development

Rational Design and Synthesis of Semduramicin (B57454) Sodium Derivatives

The quest to optimize the therapeutic profile of semduramicin has led to targeted synthetic modifications of its complex molecular architecture. Researchers have employed a microbial polyether as a template to systematically explore the structural features crucial for its potent, broad-spectrum anticoccidial activity. researchgate.net These efforts have primarily focused on two key areas: the lipophilic carbon backbone and the ion-binding cavity. lookchem.com

Structural Alterations within the Ion-Binding Cavity for Improved Specificity

The ion-binding cavity of semduramicin is responsible for its primary mechanism of action: the complexation and transport of monovalent cations, such as sodium and potassium, across cell membranes. wikipedia.org This disruption of the ion gradient is ultimately lethal to the parasite. vkm.no Modifications within this hydrophilic cavity are designed to enhance the specificity and affinity for target cations. Spectroscopic studies, including FT-IR, have been instrumental in understanding the localization and fluctuation of cations like Li+, Na+, and K+ within the cavity of semduramicin and its derivatives. lookchem.com For instance, research has shown that the K+ cation is localized in the complex, while Li+ and Na+ cations exhibit faster fluctuations among the oxygen atoms. lookchem.com Such insights are crucial for designing analogues with improved ionophoric properties.

Biological Evaluation of Synthesized Analogues

The development of novel semduramicin derivatives is intrinsically linked to the rigorous biological evaluation of their antiparasitic and antimicrobial properties. This involves a combination of in vitro and in vivo studies to determine their potency, efficacy, and spectrum of activity.

In Vitro and In Vivo Profiling of Antiparasitic and Antimicrobial Potency

A number of single-step synthetic modifications have yielded analogues that, despite alterations, retain good potency and efficacy. lookchem.com This is noteworthy because previous semisynthetic transformations of polyether ionophores often resulted in a significant loss of anticoccidial activity. researchgate.netlookchem.com

In vitro studies are crucial for the initial screening of new compounds. For example, the minimum inhibitory concentration (MIC) of semduramicin and its analogues against various bacterial species provides a measure of their antimicrobial potency. europa.eu Semduramicin itself has shown weak antibacterial activity against certain Gram-positive bacteria, a characteristic shared by other ionophores. europa.euresearchgate.net

In vivo trials, often conducted in broiler chickens, are essential for evaluating the anticoccidial efficacy of the synthesized analogues under conditions that mimic practical use. fda.govnih.gov These studies typically measure parameters such as weight gain, lesion scores, and mortality in chickens infected with various Eimeria species, the causative agents of coccidiosis. fda.govnih.gov For instance, battery tests have been widely used to compare the efficacy of semduramicin and its derivatives against field isolates of Eimeria. nih.gov

The table below presents a summary of the in vitro antimicrobial activity of semduramicin against various bacterial species.

Bacterial SpeciesMIC Range (mg/L)
Bifidobacterium spp.4 to 16
Clostridium spp. (including C. perfringens)2 to 16
Enterococcus faecium4 to 32
Lactobacillus spp.2 to 8
Gram-negative species>64
Data sourced from scientific reports on the efficacy of semduramicin. europa.euresearchgate.net

Correlation of Structural Modifications with Observed Efficacy and Spectrum Changes

A key aspect of SAR studies is to establish a clear correlation between the specific structural changes made to the semduramicin molecule and the resulting alterations in its biological activity. For example, the development of a monoglycone analogue of semduramicin demonstrated an impressive anticoccidial profile, highlighting the impact of modifying the glycosidic portion of the molecule. researchgate.netlookchem.com

Comparative studies have shown that while some modifications may enhance activity against certain parasite species, they might reduce it against others. For example, in comparisons with other ionophores like salinomycin (B1681400) and maduramicin, semduramicin showed significantly improved weight gain against Eimeria brunetti and Eimeria tenella, but salinomycin was superior in controlling Eimeria acervulina. nih.gov Such findings underscore the nuanced relationship between chemical structure and the spectrum of anticoccidial efficacy.

Interaction Studies of Semduramicin Sodium with Co Administered Compounds

Synergistic and Antagonistic Interactions with Other Ionophores

The co-administration of different ionophores can lead to complex interactions, resulting in either enhanced (synergistic) or reduced (antagonistic) biological effects. These interactions are primarily rooted in their collective impact on ion transport across cellular membranes.

Mechanistic Basis of Combined Ionophore Effects on Cation Transport

Ionophores are lipid-soluble molecules that facilitate the transport of ions across the hydrophobic lipid bilayers of cell membranes. msdvetmanual.comwikipedia.org They achieve this by forming a lipid-soluble complex with a cation, effectively shielding the ion's charge and allowing it to traverse the membrane. iwaponline.comacs.org The mechanism of action for ionophores like semduramicin (B57454) involves disrupting the normal ion concentration gradients within the parasite, leading to metabolic dysfunction and cell death. msdvetmanual.com

When two or more ionophores are present, their combined effect on cation transport depends on several factors:

Transport Mechanisms: Ionophores can be classified as carrier ionophores, which bind to an ion and diffuse across the membrane, or channel-forming ionophores, which create a pore through the membrane for ions to pass. wikipedia.org The majority of anticoccidial ionophores, including semduramicin, are carrier ionophores. wikipedia.org The efficiency of transport can be influenced by the conformational changes the ionophore undergoes and the stability of the ion-ionophore complex. ias.ac.in

Membrane Dynamics: The interaction of multiple ionophores with the cell membrane can alter its physical properties, such as fluidity and permeability. This can, in turn, affect the transport efficiency of each individual ionophore.

Synergistic effects may arise when the combined action of different ionophores leads to a more significant disruption of ion gradients than either could achieve alone. For example, the concurrent use of a monovalent and a divalent ionophore could simultaneously disrupt the homeostasis of multiple essential cations. Conversely, antagonistic effects might occur if two ionophores compete for the same cation or if their mechanisms of transport interfere with one another.

Influence on Biological Activity in Mixed Ionophore Regimens

In veterinary practice, particularly for anticoccidial control, combinations of ionophores are sometimes used. For instance, combinations of nicarbazin (B1678737) with ionophores such as maduramicin, monensin (B1676710), narasin (B1676957), and semduramicin have been developed. nih.gov These combinations often utilize lower concentrations of each component than would be effective if used alone, suggesting a synergistic action. nih.gov

The biological outcome of mixed ionophore regimens is a direct consequence of their combined effect on the target organism, such as the Eimeria parasite responsible for coccidiosis. By targeting different stages of the parasite's life cycle or by disrupting multiple physiological pathways simultaneously, these combinations can enhance anticoccidial efficacy. nih.gov For example, ionophores primarily target the sporozoite and merozoite stages in the gut lumen. nih.gov

It is also important to consider the potential for cross-resistance between ionophores. Resistance to one monovalent polyether ionophore can confer some degree of cross-resistance to other monovalent ionophores, including salinomycin (B1681400), monensin, narasin, maduramicin, and semduramicin. fve.org However, susceptibility to divalent ionophores like lasalocid (B1674520) may be retained. fve.org

Compatibility Research with Other Veterinary Medicinal Products and Feed Additives

The concurrent use of semduramicin with other veterinary drugs and feed additives requires careful consideration to avoid adverse interactions. Compatibility studies are crucial to ensure the safety and efficacy of combined treatments.

Investigation of Pharmacodynamic and Pharmacokinetic Interactions with Macrolide Antibiotics (e.g., Tiamulin)

A significant area of interaction research for ionophores involves the macrolide antibiotic tiamulin (B153960). researchgate.netpoultrymed.com Tiamulin is known to have strong, sometimes fatal, interactions with certain ionophore anticoccidials like monensin, narasin, and salinomycin. researchgate.netpoultrymed.com

Pharmacodynamic Interactions:

Pharmacodynamic interactions refer to how the drugs affect the body. The concurrent administration of tiamulin and some ionophores can lead to signs of ionophore overdosage. researchgate.net This is because both classes of drugs can impact cellular function, and their combined effects can be additive or synergistic in a detrimental way.

Pharmacokinetic Interactions:

Pharmacokinetic interactions relate to how the body affects the drugs, including their absorption, distribution, metabolism, and excretion. The primary mechanism underlying the interaction between tiamulin and many ionophores is the inhibition of cytochrome P450 (CYP450) enzymes in the liver by tiamulin. researchgate.netresearchgate.net These enzymes are responsible for metabolizing a wide range of compounds, including many ionophores. researchgate.net

When tiamulin inhibits the CYP450 enzymes, it can slow down the metabolism of a co-administered ionophore. researchgate.net This leads to an accumulation of the ionophore in the body, reaching toxic levels and causing adverse effects. researchgate.net

Interaction between Semduramicin and Tiamulin:

Research has shown that the interaction between semduramicin and tiamulin is generally milder compared to the interactions observed with other ionophores like monensin. researchgate.netpoultrymed.com While concurrent administration may lead to temporary growth depression and reduced water and feed intake, these effects are often transient, and animals typically recover after the withdrawal of tiamulin. researchgate.netnih.gov

A study investigating the simultaneous administration of tiamulin and semduramicin in broiler chickens found that while there was a temporary reduction in performance during the co-administration period, there were no long-term adverse effects on final performance variables or mortality. nih.gov Histopathological and hematological parameters also remained unaffected at the end of the study. nih.gov This suggests a better compatibility profile for semduramicin with tiamulin compared to other ionophores. researchgate.netpoultrymed.comdefra.gov.uk One hypothesis for this milder interaction is that the biotransformation of semduramicin might be less dependent on the specific CYP450 pathways that are strongly inhibited by tiamulin. nih.gov

The table below summarizes the interaction levels of tiamulin with various ionophores.

IonophoreInteraction with TiamulinObserved Effects
Monensin StrongSevere growth depression, potential death. researchgate.netpoultrymed.com
Narasin StrongSevere growth depression, potential death. researchgate.netpoultrymed.com
Salinomycin StrongSevere growth depression, potential death. researchgate.netpoultrymed.com
Maduramicin MilderTemporary growth depression. researchgate.netpoultrymed.com
Semduramicin MilderTemporary growth depression. researchgate.netpoultrymed.com
Lasalocid CompatibleNo significant adverse interactions reported. researchgate.netpoultrymed.com

Table 1: Interaction of Tiamulin with Various Ionophores

It is crucial for veterinarians and animal nutritionists to be aware of these potential interactions to ensure the safe and effective use of semduramicin in poultry production.

Advanced Analytical Methodologies for Semduramicin Sodium Research

Quantitative Determination in Complex Biological and Environmental Matrices

The choice of analytical technique for semduramicin (B57454) sodium is often dictated by the complexity of the sample matrix and the required level of sensitivity. Two primary chromatographic techniques have become central to its research: High-Performance Liquid Chromatography (HPLC) with advanced detection and the more specific Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of semduramicin. Since semduramicin lacks a strong native chromophore, direct UV-Vis detection offers insufficient sensitivity and selectivity for trace-level analysis in complex matrices like animal feed and tissues. To overcome this limitation, post-column derivatization (PCD) is employed. europa.eu

This technique involves introducing a chemical reagent to the column effluent, which reacts with the analyte to form a product that can be readily detected. For semduramicin and other polyether ionophores, the most common derivatizing agent is vanillin, which reacts with the ionophore in an acidic medium to produce a colored complex detectable by a UV-Vis spectrophotometer. europa.eunih.gov An alternative reagent, dimethylaminobenzaldehyde, has also been used, with detection of the derivatized product at a wavelength of 598 nm. oup.com The reaction is highly selective for ionophore monocarboxylic acids, which minimizes interference from the feed matrix. europa.eu This HPLC-PCD approach allows for the effective separation and quantification of semduramicin from other ionophores like monensin (B1676710), salinomycin (B1681400), narasin (B1676957), and maduramicin. europa.eucys.org.cy

The method has been validated for various matrices, including poultry feed, premixtures, and liver tissue. nih.govnih.gov A typical HPLC-PCD method involves extraction with an organic solvent, followed by chromatographic separation on a C18 reversed-phase column. oup.com

Parameter Matrix Value Reference
Derivatization ReagentFeed / LiverVanillin europa.eu, nih.gov
Derivatization ReagentFeedDimethylaminobenzaldehyde oup.com
Limit of Quantification (LOQ)Poultry Feed3.0 mg/kg iteh.ai, nih.gov, cys.org.cy
Limit of Detection (LOD)Poultry Liver25 ng/g (0.025 mg/kg) nih.gov
Mean RecoveryPoultry Liver95% (over 40-320 ng/g range) nih.gov, oup.com
Mean RecoveryPoultry Feed88% - 95% oup.com, nih.gov

For research applications demanding higher sensitivity and unparalleled specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the mass-analyzing capability of a tandem mass spectrometer, providing definitive structural confirmation and trace-level quantification. navarra.es LC-MS/MS is particularly valuable for analyzing residues in complex biological matrices such as animal tissues (liver, muscle, kidney, fat), eggs, and milk, where concentrations can be extremely low. nih.govapvma.gov.aumdpi.comnih.gov

The high selectivity of LC-MS/MS reduces the need for extensive sample cleanup compared to HPLC-UV methods. nih.gov The technique typically operates by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which ensures that only the compound of interest is quantified, even in the presence of co-eluting matrix components. kosfaj.org For semduramicin, detection as the ammonium (B1175870) adduct [M+NH₄]⁺ in the positive ion mode is common. kosfaj.orgfamic.go.jp The sensitivity of LC-MS/MS allows for much lower limits of quantification (LOQ) than HPLC-PCD methods. iteh.aiapvma.gov.au

Parameter Matrix Value Reference
Limit of Quantification (LOQ)Animal Feed1.0 mg/kg iteh.ai, cys.org.cy
Limit of Quantification (LOQ)Animal Tissues0.05 mg/kg apvma.gov.au
Limit of Quantification (LOQ)Eggs1 µg/kg (0.001 mg/kg) mdpi.com, researchgate.net
Limit of Detection (LOD)Hen Muscle0.1 µg/kg (0.0001 mg/kg) nih.gov
Limit of Detection (LOD)Animal Feed0.0022 mg/kg nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Post-Column Derivatization)

Sample Preparation and Extraction Techniques for Research Applications

Effective sample preparation is a critical prerequisite for reliable quantitative analysis, aiming to isolate semduramicin from the matrix, concentrate it, and remove interfering substances. The complexity of matrices like animal feed, tissues, and environmental samples necessitates robust extraction and cleanup procedures.

Solid-Phase Extraction (SPE) is a highly selective and widely adopted sample preparation technique used to purify semduramicin from initial solvent extracts. chromatographyonline.com The SPE process involves four key steps: conditioning the sorbent, loading the sample extract, washing away impurities, and eluting the target analyte. sstarpure.com The choice of sorbent is crucial and depends on the physicochemical properties of semduramicin and the nature of the matrix. chromatographyonline.com For semduramicin analysis, reversed-phase sorbents like C8 or C18 and polymeric cartridges such as Oasis® PRiME HLB are commonly used. nih.govmdpi.comresearchgate.netmdpi.com For example, a method for determining semduramicin in poultry liver involves extraction with methanolic ammonium hydroxide, followed by separation and concentration using SPE. nih.govoup.com Similarly, for feed analysis, a primary extraction with an organic solvent is often followed by SPE cleanup. europa.eu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation approach that has gained popularity for multi-residue analysis of veterinary drugs, including semduramicin. oup.com The method involves two main steps: first, a liquid-liquid partitioning step using acetonitrile (B52724) and salts (e.g., magnesium sulfate, sodium chloride) to extract the analytes from the sample. kosfaj.orgeurl-pesticides.eu This is followed by a dispersive SPE (d-SPE) cleanup step, where a small amount of sorbent (e.g., PSA, C18) is added to the extract to remove interferences like fatty acids and pigments. oup.com The QuEChERS approach has been successfully applied to the analysis of ionophores in various matrices, including milk and other livestock products, offering a high-throughput alternative to traditional SPE. nih.govresearchgate.net

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and precise results. nist.gov A SIL-IS is a version of the analyte molecule where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy stable isotopes. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction efficiency, recovery) and analysis (e.g., matrix-induced ion suppression or enhancement). nih.govckisotopes.com By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any variability during the process can be corrected for by measuring the ratio of the native analyte to the labeled standard.

However, a significant challenge in semduramicin research is the limited commercial availability of a specific isotope-labeled internal standard for the compound. nih.gov This absence necessitates the use of alternative quantification strategies. Researchers often rely on matrix-matched calibration curves, where standards are prepared in a blank matrix extract to mimic the matrix effects of the unknown samples. nih.gov Another approach is the use of an external calibration curve with careful method validation to ensure reliability. nih.gov In some cases, a structurally similar compound, such as monesin methyl ester, has been used as an internal standard, though primarily for qualitative control rather than precise quantification due to different behaviors. nih.gov

Development and Optimization of Solid-Phase Extraction (SPE) and QuEChERS Methods

Method Validation for Research Applications: Precision, Accuracy, Limit of Detection, and Linearity

Validation is a formal process to confirm that an analytical method is suitable for its intended purpose. For research applications involving semduramicin, methods must be rigorously validated to ensure the reliability of the data. Key validation parameters include precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and linearity. thepoultrysite.comnih.gov

Precision refers to the closeness of agreement between independent test results. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (within-run precision) and intermediate or reproducibility precision (between-run or between-laboratory precision). oup.comresearchgate.net

Accuracy measures the closeness of the mean test result to the true or accepted reference value. It is often determined through recovery studies, where a matrix is spiked with a known amount of the analyte and the percentage recovered is calculated. nih.govnih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. europa.eu

Numerous studies have published validation data for semduramicin analysis, demonstrating the suitability of these advanced methods for research.

Method Matrix Validation Parameter Finding Reference
HPLC-PCDPoultry FeedRepeatability (RSDr)2% - 10% oup.com
HPLC-PCDPoultry FeedReproducibility (RSDR)11% - 16% oup.com
HPLC-PCDPoultry FeedAccuracy (Recovery)89% - 95% nih.gov
LC-MS/MSPoultry FeedRepeatability (RSDr)2.8% - 3.2% researchgate.net
LC-MS/MSPoultry FeedIntermediate Precision (RSD_Int)3.7% - 7.3% researchgate.net
HPLC-PCDPoultry LiverCoefficient of Variation≤ 10% nih.gov, oup.com
LC-MS/MSMilkIntermediate Precision (RSD)≤ 16% nih.gov
LC-MS/MSMilkAccuracy (Recovery)93% - 113% nih.gov

Environmental Behavior and Fate of Semduramicin Sodium

Degradation Pathways and Stability in Environmental Compartments

The persistence and potential for accumulation of semduramicin (B57454) sodium in the environment are governed by its susceptibility to abiotic and biotic degradation processes. These include chemical hydrolysis, photolysis (degradation by light), and microbial breakdown.

Hydrolysis is a chemical degradation process where water reacts with a substance, causing it to break down. The rate of this process for semduramicin sodium is significantly influenced by the pH of the surrounding water.

Scientific studies conducted in sterile aqueous buffer solutions show that semduramicin sodium hydrolyzes more readily under acidic conditions. apvma.gov.au At a temperature of 25°C, the half-life of semduramicin sodium—the time it takes for half of the substance to degrade—has been reported to be between 11 and 36 days at pH 5. researchgate.net In contrast, it is more stable under neutral and alkaline conditions, with reported half-lives of 90 days at pH 7 and between 77 and 115 days at pH 9. nih.gov This indicates that in neutral to alkaline environmental waters, hydrolytic degradation is a relatively slow process. nih.gov

Table 1: Hydrolytic Half-life of Semduramicin Sodium at 25°C

pHHalf-life (days)Stability Classification
511 - 36Susceptible to hydrolysis
790Stable
977 - 115Stable

Source: Data compiled from multiple scientific reports. researchgate.netnih.gov

Photolysis and microbial action are key environmental degradation pathways for semduramicin sodium.

Photolytic Degradation: In aqueous solutions, semduramicin sodium degrades rapidly when exposed to light. smolecule.com Studies have reported a photolysis half-life of approximately 3.55 days at pH 6, with the rate increasing at higher pH levels. smolecule.com This suggests that in sunlit surface waters, photodegradation can be a significant route of dissipation. service.gov.uk

Microbial Degradation in Soil: In the soil environment, microbial degradation is a crucial process. Aerobic degradation studies using radiolabeled semduramicin sodium have shown it to be moderately persistent. apvma.gov.au The time required for 50% of the compound to degrade (DT50) in soil varies depending on the soil type and temperature. At 20°C, DT50 values have been reported to range from 47 days in clay loam to 79 days in acidic sandy loam. researchgate.netresearchgate.net The geometric mean DT50 across several soil types at a standardized temperature of 12°C is approximately 138 days. nih.gov The half-life for the complete mineralization to CO2 has been reported to be between 42 and 104 days. apvma.gov.auservice.gov.uk

Table 2: Soil Degradation Half-life (DT50) of Semduramicin at 20°C

Soil TypeDT50 (days)
Clay Loam47
Silt Loam66
Neutral Sandy Loam74
Acidic Sandy Loam79

Source: Data from a 2022 EFSA Panel scientific opinion. researchgate.netresearchgate.net

Hydrolytic Stability Across Varying pH Conditions

Environmental Mobility and Distribution Studies

The movement and distribution of semduramicin sodium in the environment are largely dictated by its interaction with soil and its potential to leach into water systems.

Leaching is the process by which a substance dissolves in water and is transported downwards through the soil profile. Regulatory assessments have concluded that the use of semduramicin sodium in poultry feed does not pose a significant risk to groundwater. researchgate.netresearchgate.neteuropa.eu This is primarily due to its tendency to bind to soil particles. However, some authorities note that there is a potential for leaching into groundwater in very sandy soils, especially where water tables are shallow. apvma.gov.au While direct leaching is limited, the detection of related ionophores in surface waters suggests that transport via runoff from agricultural fields treated with poultry litter is a possible pathway.

Sorption refers to the binding of a chemical to soil particles, which reduces its mobility. chemsafetypro.comecetoc.org The mobility of semduramicin in soil is largely controlled by this process. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption; a higher Koc value indicates stronger binding and lower mobility. chemsafetypro.comchemsafetypro.comecetoc.org

Studies have determined that semduramicin's sorption to soil is correlated with the soil's organic carbon content. service.gov.uk The geometric mean Koc value for semduramicin adsorption across five different agricultural soil types was found to be 212 L/kg. researchgate.net However, values can range from 150 to 1750 L/kg depending on the specific soil characteristics. Sorption is also influenced by soil pH, with some studies on similar ionophores showing an inverse relationship where sorption decreases as pH increases. teagasc.ie This is because at higher pH values, ionophore molecules can become negatively charged (anionic) and be repelled by negatively charged soil surfaces. teagasc.ie Semduramicin is generally considered to have low to moderate mobility in most soil types, with greater potential for movement in soils with high sand content and low organic matter. apvma.gov.au

Table 3: Soil Sorption and Mobility Classification of Semduramicin

ParameterValue (L/kg)Implication
Geometric Mean Koc212Moderately Mobile
Koc Range150 - 1750Mobility ranges from Medium to Low

Source: Data compiled from scientific reports and classified according to McCall's mobility classes. chemsafetypro.comresearchgate.net

Future Research Directions and Novel Applications of Semduramicin Sodium

Prospecting Semduramicin (B57454) Sodium as a Scaffold for Next-Generation Antimicrobial Development

The chemical architecture of semduramicin offers a robust scaffold for the development of new antimicrobial agents. The concept of using natural products as a foundation for drug discovery is well-established, and ionophores, in particular, provide a unique starting point. Research into other polyether ionophores, such as monensin (B1676710) and salinomycin (B1681400), has demonstrated that chemical modification can lead to derivatives with enhanced or novel biological activities. researcher.lifecore.ac.uk For instance, novel esters and urethanes of monensin have shown greater potency against glioblastoma than the parent compound. researcher.life

Future research could focus on using semduramicin as the backbone for semi-synthetic modifications. The goal would be to create analogues that retain the core ion-transporting mechanism while exhibiting improved properties, such as broader-spectrum activity, reduced host cytotoxicity, or the ability to overcome existing resistance mechanisms. Furthermore, the development of advanced drug delivery systems, such as encapsulation within nanofibrous scaffolds, could enhance the therapeutic potential of semduramicin-based compounds. nih.govmdpi.com These scaffolds can be engineered to provide controlled release and protect the drug, potentially opening up applications in areas like wound dressings or targeted tissue therapies. nih.govmdpi.com The use of such scaffolds has been shown to preserve the biological activity of the encapsulated substance while offering good biocompatibility. nih.gov

Deeper Molecular Understanding of Eimeria and Bacterial Adaptive Responses to Ionophore Pressure

The widespread use of ionophores for coccidiosis control has inevitably led to the emergence of resistant Eimeria strains. tandfonline.comnih.gov While resistance to ionophores like semduramicin is known to develop, the precise molecular mechanisms underpinning this adaptation are not fully elucidated. Early studies on monensin-resistant Eimeria tenella suggest that resistance may involve reduced accumulation of the drug by the parasite. tandfonline.com This could be linked to the activity of P-glycoprotein-like transporters that actively pump the drug out of the cell. tandfonline.com

Recent transcriptomic and proteomic studies have begun to shed more light on these adaptive responses. In Eimeria tenella, exposure to monensin was found to significantly alter the expression of genes related to protein translation and to induce a process resembling autophagy, a form of programmed cell death. nih.govresearchgate.net Understanding how resistant strains counteract these effects is a key area for future research. Quantitative proteomic studies comparing sensitive and resistant field strains have identified specific regulated proteins that could be involved in the resistance mechanism. researchgate.netscispace.com

In bacteria, ionophores like semduramicin primarily affect Gram-positive species by disrupting the transmembrane transport of ions, leading to a cascade of events including altered ion gradients (Na+, K+, H+), increased ATP demand, and subsequent cell death. frontiersin.orgnih.gov Gram-negative bacteria are typically resistant due to their outer membrane. nih.govresearchgate.neteuropa.eu However, genetically encoded resistance mechanisms have been identified, such as the narAB operon that confers resistance to narasin (B1676957) and salinomycin in some bacteria. frontiersin.org A crucial research direction is to investigate whether similar genetic determinants exist for semduramicin resistance and to explore the potential for co-localization of these resistance genes with those for antibiotics used in human medicine. frontiersin.org

OrganismObserved/Proposed Resistance MechanismResearch Focus
Eimeria Reduced intracellular drug accumulation. tandfonline.comInvestigating the role of specific efflux pumps (e.g., P-glycoproteins).
Altered expression of proteins in resistant strains. tandfonline.comIdentifying and characterizing these proteins to understand their function in resistance.
Downregulation of protein translation-related genes. nih.govExploring how resistant strains maintain cellular function under ionophore pressure.
Bacteria Disruption of Na+, K+, and H+ homeostasis. frontiersin.orgMapping the precise sequence of ion transport events and cellular stress responses.
Genetically encoded resistance (e.g., narAB operon). frontiersin.orgScreening for specific semduramicin resistance genes and their transferability.

Rational Design of Semduramicin Sodium Analogues with Tailored Biological Profiles

Rational drug design offers a pathway to systematically modify the semduramicin molecule to create analogues with specific, desirable traits. This approach moves beyond random screening to the deliberate chemical alteration of the parent compound to enhance activity against specific targets, improve selectivity, or reduce off-target effects. Research on other ionophores has shown this to be a fruitful strategy. For example, derivatives of salinomycin and monensin have been synthesized that exhibit increased activity against trypanosomes, the parasites responsible for African sleeping sickness. core.ac.uk

For semduramicin, this could involve:

Modifying the Carboxyl Group: This functional group is crucial for ion transport. Esterification or amidation at this site could alter the molecule's lipophilicity and ion-binding kinetics, potentially leading to derivatives with different target specificities or improved oral bioavailability.

Altering the Polyether Backbone: Selective modification of the hydroxyl groups or other parts of the polyether structure could influence the three-dimensional conformation of the molecule, affecting its ability to form a stable complex with specific cations. This could be used to tailor the ionophore for activity against pathogens with unique membrane properties.

Creating Hybrid Molecules: Conjugating semduramicin to other bioactive molecules could create hybrid compounds with dual modes of action, potentially effective against multi-drug resistant organisms.

The ultimate goal is to generate a library of semduramicin analogues that can be screened for a variety of biological activities beyond coccidiosis, including anticancer, antiviral, or antibacterial properties against human pathogens. researcher.lifenih.gov

Advanced Environmental Risk Assessment Frameworks and Sustainable Management Strategies

The extensive use of ionophores in animal agriculture necessitates a thorough understanding of their environmental fate and impact. researchgate.netnih.gov Semduramicin is excreted from treated animals and enters the environment primarily through the application of manure as fertilizer. researchgate.netnih.gov

Recent environmental risk assessments by the European Food Safety Authority (EFSA) have provided valuable data. These assessments concluded that the use of semduramicin sodium in feed for chickens for fattening does not pose a risk for groundwater or for aquatic and sediment compartments. nih.goveuropa.euresearchgate.net An earlier assessment noted that a risk to the terrestrial compartment could not be excluded, though a more recent opinion based on new data found no expected risk. europa.euresearchgate.netresearchgate.net

Future research should focus on developing more advanced and holistic environmental risk assessment frameworks. This includes long-term monitoring studies to verify the predictions of laboratory-based models and to assess the potential for subtle, chronic effects on soil microbial communities and non-target organisms.

Sustainable management strategies are crucial to minimize the environmental footprint of ionophores. Research has shown that composting can be an effective method for reducing the concentration of some ionophores in animal manure, although the effectiveness varies depending on the specific compound and the composting conditions. usda.gov Further investigation is needed to optimize composting and anaerobic digestion processes specifically for semduramicin-containing manure to ensure maximum degradation before land application. researchgate.netnih.govusda.gov

Environmental CompartmentEFSA Risk Conclusion (for use in chickens)Future Research/Management Focus
Groundwater No risk posed. nih.goveuropa.euresearchgate.netLong-term monitoring in areas of intensive use.
Aquatic & Sediment No risk posed. nih.goveuropa.euresearchgate.netInvestigating potential impacts of runoff from exceptionally sandy soils. apvma.gov.au
Terrestrial No risk expected based on new data. europa.euresearchgate.netChronic toxicity studies on key soil invertebrates and microbial communities.
Management N/AOptimizing manure treatment (e.g., composting, anaerobic digestion) to degrade semduramicin residues. researchgate.netnih.govusda.gov

Investigating Semduramicin Sodium's Activity in Diverse Pathogen-Host Systems (non-poultry, non-clinical)

The biological activity of polyether ionophores is not limited to Eimeria. nih.gov They exhibit a broad spectrum of activity that includes effects against other protozoan parasites, Gram-positive bacteria, and even some viruses and tumor cells. nih.gov This opens up numerous possibilities for investigating the use of semduramicin in diverse, non-poultry contexts.

One promising area is its activity against other veterinary pathogens. For example, ionophores like monensin have been studied for their activity against Toxoplasma gondii, a widespread parasite that can infect most warm-blooded animals, including humans. science.gov The activity of semduramicin against other apicomplexan parasites of veterinary importance warrants investigation.

Semduramicin also has known antibacterial activity, primarily against Gram-positive bacteria like Clostridium perfringens. europa.euresearchgate.net While its activity against Gram-negative bacteria such as E. coli and Salmonella is minimal, its potential as a narrow-spectrum antibiotic could be explored in specific contexts where Gram-positive pathogens are the primary concern. europa.eufda.gov Studies have also explored the use of ionophores in beef cattle to modulate ruminal fermentation, improving feed efficiency and reducing methane (B114726) emissions, which could be another avenue of investigation for semduramicin. ekb.eg Finally, the application of ionophores for treating wastewater containing pharmaceutical residues has been explored, suggesting a role in environmental bioremediation. mdpi.com

Q & A

Q. How to design a robust pharmacokinetic study for Semduramicin sodium in poultry?

  • Methodological Guidance :
  • Sampling schedule : Collect plasma/tissue samples at multiple time points (e.g., 0, 6, 12, 24h post-administration).
  • Dose-ranging : Include sub-therapeutic (5 mg/kg), therapeutic (25 mg/kg), and supra-therapeutic (50 mg/kg) doses to assess linearity.
  • Endpoint selection : Measure AUC, Cmax, and tissue residues to quantify bioavailability and withdrawal periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 168012886
Reactant of Route 2
CID 168012886

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.